molecular formula C13H20N2O2 B1219005 Toluzide CAS No. 3166-48-1

Toluzide

Cat. No.: B1219005
CAS No.: 3166-48-1
M. Wt: 236.31 g/mol
InChI Key: HDLUSZXJYBIFPI-UHFFFAOYSA-N
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Description

Toluzide, also known as m-toluic acid hydrazide (IUPAC name: 3-methylbenzohydrazide), is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of a methyl-substituted benzene ring attached to a hydrazide functional group (-CONHNH₂). This compound is primarily utilized in coordination chemistry and catalysis due to its ability to act as a multidentate ligand, forming stable complexes with transition metals such as iron, palladium, and platinum .

Key properties of this compound:

  • CAS Number: 13050-47-0
  • SMILES: CC1=CC=CC(=C1)C(=O)NN
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.
  • Synthetic Route: Typically synthesized via hydrazinolysis of m-toluic acid esters or direct reaction of hydrazine with m-toluic acid chloride .

Properties

CAS No.

3166-48-1

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-ethyl-2-hydroxy-N'-(2-methylphenyl)butanehydrazide

InChI

InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-9-7-6-8-10(11)3/h6-9,14,17H,4-5H2,1-3H3,(H,15,16)

InChI Key

HDLUSZXJYBIFPI-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)NNC1=CC=CC=C1C)O

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=CC=C1C)O

Other CAS No.

3166-48-1

Synonyms

2-ethyl-22-hydroxybutanoic acid, 2-(2-methylphenyl)hydrazide
diethylglycolic acid o-tolylhydrazide
toluzide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toluzide belongs to the acyl hydrazide family, which includes compounds with the general structure R-CONHNH₂. Below is a detailed comparison with two closely related analogs:

p-Toluamide (4-Methylbenzamide)

  • Molecular Formula: C₈H₉NO
  • Molecular Weight : 135.17 g/mol
  • CAS Number : 619-55-6
  • Key Differences :
    • Functional Group : p-Toluamide contains an amide (-CONH₂) group instead of a hydrazide (-CONHNH₂), reducing its chelating capacity.
    • Solubility : Higher water solubility due to the absence of the hydrazine moiety.
    • Applications : Primarily used as a precursor in pharmaceutical synthesis rather than in catalysis .

Benzohydrazide (Benzoyl Hydrazine)

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 613-94-5
  • Key Differences :
    • Structure : Lacks the methyl substituent on the benzene ring, leading to reduced steric hindrance in metal coordination.
    • Reactivity : Higher nucleophilicity due to the unsubstituted aromatic ring, enhancing its utility in Schiff base formation .

Comparative Analysis of Physicochemical and Catalytic Properties

Table 1: Comparative Data for this compound and Analogous Compounds

Property This compound p-Toluamide Benzohydrazide
Functional Group Hydrazide (-CONHNH₂) Amide (-CONH₂) Hydrazide (-CONHNH₂)
Metal Coordination Multidentate (N,O) Monodentate (O) Bidentate (N,O)
Melting Point (°C) 162–164 158–160 120–122
LogP 1.45 1.12 0.98
Catalytic Efficiency High (Pd complexes) Low Moderate (Cu complexes)

Key Research Findings :

  • This compound vs. p-Toluamide : this compound’s hydrazide group enables stronger coordination with Pd(II) ions, resulting in higher catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to p-toluamide .
  • This compound vs. Benzohydrazide : The methyl group in this compound improves thermal stability of its metal complexes, making it preferable for high-temperature catalytic processes .

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